molecular formula C15H14O3 B6325059 3-(4-Ethoxycarbonylphenyl)phenol CAS No. 220950-34-5

3-(4-Ethoxycarbonylphenyl)phenol

Cat. No.: B6325059
CAS No.: 220950-34-5
M. Wt: 242.27 g/mol
InChI Key: MDDSOXBYVBQEEO-UHFFFAOYSA-N
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Description

3-(4-Ethoxycarbonylphenyl)phenol is a biphenyl derivative featuring a hydroxyl group at the 3-position of one phenyl ring and an ethoxycarbonyl (ester) group at the 4-position of the adjacent phenyl ring (Figure 1). Its molecular formula is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol. This compound has garnered attention in synthetic organic chemistry due to its utility in regioselective reactions, particularly in the microwave-assisted synthesis of N-2 substituted indazoles .

In a seminal study by the Japan Institute of Heterocyclic Chemistry (2007), 3-(4-Ethoxycarbonylphenyl)indazole (6) underwent benzylation with substituted benzyl chlorides under microwave irradiation. This method outperformed traditional approaches (direct substitution and Mitsunobu reactions), achieving 49–54% yields for N-2 substituted products compared to lower yields (30–32%) for N-1 isomers . The ethoxycarbonyl group’s electron-withdrawing nature likely enhances reactivity and regioselectivity in these transformations.

Properties

IUPAC Name

ethyl 4-(3-hydroxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-18-15(17)12-8-6-11(7-9-12)13-4-3-5-14(16)10-13/h3-10,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDSOXBYVBQEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626847
Record name Ethyl 3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220950-34-5
Record name Ethyl 3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxycarbonylphenyl)phenol can be achieved through several methods. One efficient protocol involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is mild, green, and highly efficient, providing very good to excellent yields without the need for chromatographic purification. The reaction is scalable up to at least 5 grams at room temperature with a one-minute reaction time .

Industrial Production Methods: Industrial production methods for phenols, including this compound, often involve nucleophilic aromatic substitution of aryl halides , transition-metal catalyzed processes , hydroxylation of benzene , oxidation of cumene , and hydrolysis of diazo compounds . These methods, however, may have limitations such as harsh reaction conditions, reagent toxicities, and the need for additives and complex ligands.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethoxycarbonylphenyl)phenol undergoes various chemical reactions, including oxidation , reduction , and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones and hydroxy derivatives, while substitution reactions can produce various substituted phenols .

Mechanism of Action

The mechanism of action of 3-(4-Ethoxycarbonylphenyl)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can undergo proteolysis , dissolving tissue on contact via proteolysis . It may also interact with cellular proteins and enzymes, affecting their function and activity. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or antioxidant agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Reactivity

The ethoxycarbonyl group distinguishes 3-(4-Ethoxycarbonylphenyl)phenol from other substituted phenols. Below is a comparative analysis with key analogues:

Compound Name Substituents Molecular Formula Molecular Weight Key Reactivity/Application Yield/Notes Reference
This compound 4-ethoxycarbonyl on phenyl C₁₅H₁₄O₃ 242.27 Microwave-assisted benzylation (N-2) 49–54% yield
3-(4-Acetylphenyl)phenol 4-acetyl on phenyl C₁₄H₁₂O₂ 212.24 Acetylation reactions Not reported
4-Ethylphenol 4-ethyl on phenol C₈H₁₀O 122.16 Alkylation, environmental persistence Endocrine disruption
4-Acetoxybiphenyl 4-acetoxy on biphenyl C₁₄H₁₂O₂ 212.25 Ester hydrolysis, polymer synthesis Not reported

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The ethoxycarbonyl group (ester) in this compound is electron-withdrawing, increasing the phenol’s acidity compared to 4-ethylphenol (electron-donating ethyl group). This enhances its reactivity in nucleophilic substitutions, as seen in benzylation reactions .
  • Environmental Impact: Alkylphenols (e.g., 4-ethylphenol) are known endocrine disruptors with high environmental persistence due to lipophilicity .

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